N,N-Diethyl-3-methylaniline Hydrochloride

Description

The exact mass of the compound N,N-Diethyl-m-toluidine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethyl-3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-12(5-2)11-8-6-7-10(3)9-11;/h6-9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODGKWBBSLNAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335109 | |

| Record name | N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89074-92-0 | |

| Record name | N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-m-toluidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Diethyl-3-methylaniline Hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-3-methylaniline Hydrochloride

Introduction

This compound is the salt form of the tertiary aromatic amine, N,N-Diethyl-3-methylaniline (also known as N,N-Diethyl-m-toluidine). As a key intermediate in organic synthesis, particularly in the production of dyes and specialty chemicals, a thorough understanding of its chemical properties is essential for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides a comprehensive overview of its structure, physicochemical properties, reactivity, synthesis, and analytical characterization, grounded in established scientific principles and data.

Chemical Structure and Identifiers

The molecular structure consists of a benzene ring substituted with a methyl group at the meta-position (C3) and a diethylamino group at the C1 position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the diethylamino group.

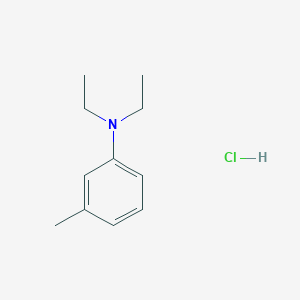

Caption: Structure of this compound.

Key Identifiers:

-

IUPAC Name: N,N-Diethyl-3-methylanilinium chloride

-

Synonyms: N,N-Diethyl-m-toluidine hydrochloride, 3-Methyl-N,N-diethylaniline hydrochloride

-

CAS Number: 91-67-8 (for the free base, N,N-Diethyl-3-methylaniline)[1]

-

Molecular Formula: C₁₁H₁₈ClN

-

Molecular Weight: 200.72 g/mol (Hydrochloride); 163.26 g/mol (Free Base)[1][2]

Physicochemical Properties

The properties of this compound are largely defined by its nature as an amine salt. While extensive data for the hydrochloride salt is not always available, the properties of the parent free base provide a useful reference point.

| Property | Value (Free Base: N,N-Diethyl-3-methylaniline) | Value (Hydrochloride Salt) | References |

| Appearance | Colorless to yellow or light amber liquid | Expected to be a crystalline solid | [2][3] |

| Melting Point | -38 °C (for N,N-Diethylaniline) | Data not available; expected to be significantly higher than the free base | [4] |

| Boiling Point | ~221 °C (for N-Ethyl-3-methylaniline) | Decomposes upon strong heating | [3] |

| Density | ~0.93 g/mL (for N,N-Diethylaniline) | Higher than the free base | [5] |

| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform | Soluble in water; soluble in polar organic solvents like ethanol | [6][7][8] |

Chemical Properties and Reactivity

3.1. Acidity and Basicity As the hydrochloride salt of a tertiary amine, this compound is acidic in aqueous solution due to the presence of the protonated diethylamino group. The addition of a strong base will deprotonate the anilinium ion, liberating the free base, N,N-Diethyl-3-methylaniline, as an oily liquid.

Causality: The nitrogen atom's lone pair in the free amine readily accepts a proton, making it a Brønsted-Lowry base. In the hydrochloride form, this proton is present, and the compound acts as a Brønsted-Lowry acid, capable of donating the proton to a stronger base.

3.2. Stability The compound is generally stable under normal storage conditions.[9] However, like many aniline derivatives, the free base can be sensitive to air and light, potentially darkening to a reddish-brown color over time.[8][9] It should be stored in tightly closed containers in a cool, well-ventilated area away from heat and sources of ignition.[9][10]

3.3. Reactivity Profile The reactivity of N,N-Diethyl-3-methylaniline (the free base) is characteristic of a tertiary aromatic amine.

-

Reaction with Acids: The free base reacts exothermically with acids to form salts, as exemplified by its reaction with HCl to form the hydrochloride.[6]

-

Electrophilic Aromatic Substitution: The diethylamino group is a strong activating, ortho-, para-directing group for electrophilic substitution on the benzene ring. The methyl group is also weakly activating and ortho-, para-directing. The positions ortho and para to the powerful diethylamino group are the most likely sites for substitution.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and isocyanates.[3][6][9]

Synthesis and Manufacturing

The synthesis of this compound is a two-step process. First, the free base is synthesized, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of N,N-Diethyl-3-methylaniline A common industrial method is the N-alkylation of 3-methylaniline (m-toluidine) with an ethylating agent, such as ethanol or an ethyl halide, often in the presence of a catalyst.[3]

Step 2: Formation of the Hydrochloride Salt The purified N,N-Diethyl-3-methylaniline is dissolved in a suitable organic solvent (e.g., isopropanol, ether) and treated with hydrochloric acid (either gaseous or as a concentrated aqueous solution). The salt precipitates from the solution and can be isolated by filtration and then dried.

Caption: General synthesis workflow for this compound.

Analytical Characterization

A combination of spectroscopic methods is used to confirm the identity and purity of this compound.

5.1. NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons. For the related N,N-diethylaniline hydrochloride, characteristic shifts are observed.[11] We can expect a similar pattern:

-

Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm), showing complex splitting patterns due to their meta and ortho relationships.

-

Ethyl Protons (CH₂): A quartet (approx. 3.5-3.7 ppm) due to coupling with the adjacent methyl protons.

-

Ethyl Protons (CH₃): A triplet (approx. 1.2-1.3 ppm) due to coupling with the adjacent methylene protons.

-

Methyl Protons (on ring): A singlet in the aliphatic region (approx. 2.3-2.5 ppm).

-

N-H Proton: A broad singlet, often downfield, whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom:

-

Aromatic Carbons: Several signals in the 110-150 ppm range.

-

Ethyl Carbons: Two signals, one for the methylene (-CH₂-) carbon (approx. 45-55 ppm) and one for the methyl (-CH₃) carbon (approx. 10-15 ppm).

-

Ring Methyl Carbon: A signal around 20-22 ppm.

-

5.2. Infrared (IR) Spectroscopy The IR spectrum is useful for identifying key functional groups.

-

N-H Stretch: A broad absorption band in the 2400-2800 cm⁻¹ region is characteristic of the N⁺-H stretch in an amine salt.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A signal in the 1200-1350 cm⁻¹ range is indicative of the aromatic C-N bond.

5.3. Mass Spectrometry (MS) When analyzed by mass spectrometry, the compound will typically show the molecular ion for the free base (N,N-Diethyl-3-methylaniline) after loss of HCl.

-

Molecular Ion (M⁺): A peak at m/z = 163, corresponding to the molecular weight of the free base.

-

Key Fragmentation: A prominent fragment is often observed at m/z = 148, corresponding to the loss of a methyl group ([M-15]⁺) from one of the ethyl substituents, which is a characteristic fragmentation pattern for N-ethyl amines.

Safety, Handling, and Storage

Hazard Profile: this compound should be handled with care, as related anilines are classified as toxic.[12][13]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin).[6]

-

Irritation: Causes skin and serious eye irritation.[3]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[13]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[10][13]

Safe Handling Protocol:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, full chemical protective clothing.[12]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][14]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Store locked up and away from incompatible materials like strong oxidizing agents.[9][10]

Applications

The primary application of N,N-Diethyl-3-methylaniline and its hydrochloride salt is as a chemical intermediate.

-

Dye Manufacturing: It serves as a precursor in the synthesis of various dyes, particularly triphenylmethane and azoic dyes.[7]

-

Organic Synthesis: It is used in the production of other organic chemicals and pharmaceuticals.[7][15]

-

Analytical Reagent: Related compounds are used as analytical reagents in specific chemical tests.[7]

References

-

Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. [Link]

- Google Patents. (n.d.).

-

PubChem - NIH. N-ethyl-3-methylaniline | C9H13N | CID 7603. [Link]

-

Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

-

Wikipedia. Diethylaniline. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-diethylaniline. [Link]

-

PENTA s.r.o. (2024). N,N-Dimethylaniline SAFETY DATA SHEET. [Link]

-

Loba Chemie. (2024). N,N-DIETHYLANILINE AR - Safety Data Sheet. [Link]

Sources

- 1. 91-67-8|N,N-Diethyl-3-methylaniline|BLD Pharm [bldpharm.com]

- 2. N,N-Diethyl-3-methylaniline | CymitQuimica [cymitquimica.com]

- 3. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-ジエチルアニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diethylaniline - Wikipedia [en.wikipedia.org]

- 6. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CN103012159B - Preparation method of N, N-diethyl aniline - Google Patents [patents.google.com]

- 8. N-Methylaniline | 100-61-8 [chemicalbook.com]

- 9. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. N,N-DIETHYLANILINE HYDROCHLORIDE(5882-45-1) 1H NMR spectrum [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

An In-Depth Technical Guide to N,N-Diethyl-3-methylaniline Hydrochloride (CAS No. 5882-45-1)

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of N,N-Diethyl-3-methylaniline Hydrochloride, tailored for researchers, chemists, and professionals in drug development. It moves beyond basic data to offer practical insights into synthesis, analysis, potential applications, and safe handling, grounded in established chemical principles.

Section 1: Compound Identification and Nomenclature

This compound is the hydrochloride salt of the tertiary aromatic amine N,N-Diethyl-3-methylaniline. The salt form is often preferred in laboratory settings to improve the stability, solubility (in certain solvents), and handling characteristics of the parent free base.

1.1. Clarification on CAS Number

A degree of ambiguity exists in public databases regarding the CAS number for this specific compound. While 5882-45-1 is the focus of this guide, it has also been intermittently and likely erroneously associated with N,N-diethylaniline hydrochloride (the non-methylated analogue).[1][2][3] Another CAS number, 89074-92-0, has also been assigned to this compound.[4] For absolute clarity, this guide refers to the hydrochloride salt of the structure shown below. The free base, N,N-Diethyl-3-methylaniline, is unambiguously identified by CAS No. 91-67-8 .[5][6] Researchers are advised to verify the structure of any supplied material via analytical means rather than relying solely on the listed CAS number.

1.2. Structural Information

-

Parent Compound (Free Base): N,N-Diethyl-3-methylaniline

-

Synonyms for Free Base: N,N-Diethyl-m-toluidine, 3-(Diethylamino)toluene, DMT[5][7][8]

-

Hydrochloride Salt: this compound

Section 2: Physicochemical and Spectroscopic Profile

The properties of the hydrochloride salt are derived from its parent amine. The protonation of the tertiary nitrogen atom significantly alters its physical properties, most notably increasing its melting point and modifying its solubility profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5882-45-1 | - |

| Molecular Formula | C₁₁H₁₈ClN | [4] |

| Molecular Weight | 199.72 g/mol | [4] |

| Appearance | Expected to be a crystalline solid | [9] |

| Solubility | Soluble in water, ethanol; insoluble in nonpolar organic solvents like ether, hexane. | Inferred |

| pKa (of Conjugate Acid) | ~4-5 (Estimated for aromatic tertiary amines) | Inferred |

| Free Base (91-67-8) Boiling Point | 231-232 °C | [10] |

| Free Base (91-67-8) Formula | C₁₁H₁₇N | [8] |

| Free Base (91-67-8) Molecular Weight | 163.26 g/mol | [8] |

2.1. Predicted Spectroscopic Data

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (around 7-8 ppm), a singlet for the methyl group on the ring (around 2.4 ppm), and complex signals for the two ethyl groups. The N-CH₂ quartets would likely be downfield shifted compared to the free base due to the protonation of the nitrogen. The N-H proton of the ammonium salt might appear as a broad singlet.

-

¹³C NMR: The spectrum will display signals for the six aromatic carbons, the aromatic methyl carbon, and the two distinct carbons of the ethyl groups. The carbons alpha to the protonated nitrogen (N-CH₂) will be shifted downfield.

-

FT-IR: Key peaks would include N-H stretching bands for the ammonium salt in the 2400-2800 cm⁻¹ region, C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹, and C=C stretching in the aromatic ring around 1450-1600 cm⁻¹.

-

Mass Spectrometry (ESI+): The primary ion observed would be that of the free base (the cation) at an m/z of 164.14 [M+H]⁺, corresponding to the loss of HCl.[11][12]

Section 3: Synthesis and Purification

The synthesis of this compound is a two-stage process: first, the synthesis of the free base, followed by its conversion to the hydrochloride salt.

// Nodes start [label="Starting Material\n(m-Toluidine)", fillcolor="#FFFFFF", fontcolor="#202124"]; reductive_amination [label="Stage 1: Synthesis of Free Base\n(Reductive Amination or Direct Alkylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Distillation or Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; free_base [label="Intermediate Product\n(N,N-Diethyl-3-methylaniline)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; salt_formation [label="Stage 2: Salt Formation\n(Reaction with HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Product\n(N,N-Diethyl-3-methylaniline HCl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; crystallization [label="Final Purification\n(Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reductive_amination [label="Reagents:\nAcetaldehyde, Reducing Agent\nOR Ethyl Halide", fontsize=9]; reductive_amination -> purification [color="#5F6368"]; purification -> free_base [color="#5F6368"]; free_base -> salt_formation [label="Solvent:\nDry Ether or Dioxane", fontsize=9]; salt_formation -> crystallization [color="#5F6368"]; crystallization -> final_product [color="#5F6368"]; }

Synthesis and Purification Workflow.

3.1. Stage 1: Synthesis of N,N-Diethyl-3-methylaniline (Free Base)

A common and effective method is the reductive amination of m-toluidine with an ethylating agent.

-

Causality: Reductive amination is chosen for its high selectivity and yield in forming secondary and tertiary amines. It involves the formation of an imine or enamine intermediate from the starting amine and a carbonyl compound (acetaldehyde), which is then reduced in situ to the target amine. Alternative methods like direct alkylation with ethyl halides can lead to over-alkylation and the formation of quaternary ammonium salts.

3.2. Stage 2: Conversion to Hydrochloride Salt (Protocol)

This protocol describes the conversion of the purified free base into its hydrochloride salt. The key principle is the acid-base reaction between the Lewis base (the tertiary amine) and a strong acid (HCl).[9]

-

Trustworthiness: This protocol is self-validating. The successful formation of the salt is confirmed by the precipitation of a solid from the nonpolar solvent, as the ionic salt is insoluble in it. The purity can then be confirmed by melting point analysis and the analytical methods described in Section 4.

Materials:

-

N,N-Diethyl-3-methylaniline (purified free base)

-

Anhydrous diethyl ether or 1,4-dioxane

-

Hydrogen chloride (as a solution in dry diethyl ether or dioxane, or as dry gas)

-

Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus (Büchner funnel)

-

Anhydrous drying agent (e.g., calcium chloride) for drying tube

Procedure:

-

Dissolution: Dissolve the N,N-Diethyl-3-methylaniline (1.0 eq.) in a minimal amount of anhydrous diethyl ether in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath (0 °C) with continuous stirring. This is crucial to control the exothermicity of the acid-base reaction.

-

Acid Addition: Slowly add a solution of HCl in dry diethyl ether (1.0-1.1 eq.) dropwise to the stirred amine solution.[13][14] The rationale for using an anhydrous solvent and HCl source is to prevent the introduction of water, which can make the resulting salt hygroscopic and difficult to handle.

-

Precipitation: Upon addition of HCl, the hydrochloride salt will precipitate out of the ether solution as a white or off-white solid.

-

Digestion: Continue stirring the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete reaction and precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or residual acid.

-

Drying: Dry the product under vacuum to remove all traces of solvent. The yield should be nearly quantitative.

Section 4: Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity and purity of the final product. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

// Nodes sample_prep [label="1. Sample Preparation\n- Accurately weigh sample\n- Dissolve in mobile phase\n- Filter (0.45 µm)", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc_system [label="2. HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="3. Injection\n(10 µL)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="4. Chromatographic Separation\n(C18 Reversed-Phase Column)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detection [label="5. Detection\n(UV-Vis Detector @ ~254 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="6. Data Analysis\n- Integrate peak area\n- Quantify purity/concentration", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges sample_prep -> injection [color="#5F6368"]; hplc_system -> injection [style=dashed, color="#5F6368"]; injection -> separation [color="#5F6368"]; separation -> detection [color="#5F6368"]; detection -> data_analysis [color="#5F6368"]; }

General Workflow for HPLC Analysis.

4.1. Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol provides a starting point for analyzing this compound.[15] Optimization may be required depending on the specific instrumentation.

-

Causality: A C18 reversed-phase column is selected as it effectively separates compounds based on hydrophobicity. The acidic mobile phase (using formic or phosphoric acid) serves a dual purpose: it ensures the analyte remains in its protonated, water-soluble form and improves peak shape by suppressing the interaction of the amine with residual silanols on the silica support.[16]

Materials & Equipment:

-

HPLC system with UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid or Phosphoric acid

-

Volumetric flasks, pipettes, and 0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and an aqueous buffer. A typical starting point is 40:60 (v/v) Acetonitrile:Water containing 0.1% Formic Acid. The acid is critical for good peak shape.

-

Standard Preparation: Accurately prepare a stock solution of the hydrochloride salt in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards (e.g., 1-100 µg/mL) by serial dilution.

-

Sample Preparation: Prepare the sample to be analyzed at a concentration within the calibration range using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: ~254 nm (or an optimal wavelength determined by UV scan)

-

Run Time: 10-15 minutes

-

-

Analysis and Validation: Inject the standards to generate a calibration curve. Inject the sample and determine its purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Section 5: Applications in Research and Drug Development

While specific applications for the hydrochloride salt are not widely documented, the utility of its parent compound, N,N-Diethyl-3-methylaniline, provides a strong indication of its potential roles. The hydrochloride form is primarily a means to facilitate the use of the free base in relevant synthetic or formulation processes.

-

Intermediate in Dye Synthesis: The most prominent application of N,N-Diethyl-3-methylaniline is as a key intermediate in the manufacturing of various dyes. It is a precursor for specific colorants such as Acid Blue 15, Basic Blue 67, and Disperse Blue 366.[17][18]

-

Organic Synthesis Building Block: The activated aromatic ring and the tertiary amine group make it a versatile reagent. It can participate in electrophilic aromatic substitution reactions and can be used in the synthesis of more complex molecules.

-

Precursor for Active Pharmaceutical Ingredients (APIs): Aromatic amines are foundational structures in medicinal chemistry. This compound could serve as a starting material or intermediate for the synthesis of novel therapeutic agents. For instance, the related compound N,N-diethyl-m-toluamide (DEET) is a well-known insect repellent. The hydrochloride salt could be used in aqueous-phase reactions or where controlled release of the free base is desired.

Section 6: Safety, Handling, and Toxicology

This compound, as a salt of an aromatic amine, should be handled with significant care. The toxicology profile is expected to be similar to that of other N-alkylanilines, which are known to be toxic.[19]

6.1. GHS Hazard Classification (Inferred)

The following hazards are based on data for closely related aromatic amines and their salts.[20]

Table 2: GHS Hazard Information

| Pictogram | Code | Hazard Statement |

| ☠️ | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. |

| ⚕️ | H373 | May cause damage to organs through prolonged or repeated exposure. |

| 環境 | H411 | Toxic to aquatic life with long lasting effects. |

6.2. Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[21]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly.[21]

-

Skin and Body Protection: Wear a lab coat, with additional protective clothing as necessary to prevent skin contact.

-

-

Spill Management: In case of a spill, evacuate the area. Absorb solid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[22]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Section 7: References

A complete list of sources cited in this document is provided below for verification and further reading.

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

A&A Pharmachem. The Versatile Applications of N,N-Diethyl-m-toluidine in Industry. [Link]

-

ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

-

RSC Publishing. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. [Link]

-

Scribd. HC004A Amines Aromatic 1. [Link]

-

SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]

-

ResearchGate. How to make a salt of a novel compound?[Link]

-

ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]

-

Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

-

Indian Journal of Chemistry. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. [Link]

-

Ottokemi. N,N-Diethyl-m-toluidine, 98% 91-67-8 India. [Link]

-

YouTube. Amine and HCl - salt formation reaction. [Link]

-

Google Patents. Process of preparing a monobasic salt of a secondary amine.

-

ResearchGate. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. [Link]

-

Google Patents. The Synthetic Method of m-Hydroxy-N,N-Diethylaniline.

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

-

Stenutz. N,N-diethyl-3-methylaniline. [Link]

-

PubChem. N,3-diethyl-N-methylaniline | C11H17N | CID 131018542. [Link]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

PubChem. N-ethyl-3-methylaniline | C9H13N | CID 7603. [Link]

-

NIST WebBook. N,N-Diethylaniline. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. n,n-diethylanilinium chloride | CAS: 5882-45-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. N,N-DIETHYLANILINE HYDROCHLORIDE | 5882-45-1 [chemicalbook.com]

- 4. 89074-92-0|this compound|BLD Pharm [bldpharm.com]

- 5. N,N-diethyl-3-methylaniline [stenutz.eu]

- 6. 91-67-8|N,N-Diethyl-3-methylaniline|BLD Pharm [bldpharm.com]

- 7. N,n-diethyl-m-toluidine | 91-67-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. N,N-Diethyl-m-toluidine [for Biochemical Research] [cymitquimica.com]

- 9. youtube.com [youtube.com]

- 10. N,N-Diethyl-m-toluidine, 98% 91-67-8 India [ottokemi.com]

- 11. N,3-diethyl-N-methylaniline | C11H17N | CID 131018542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]

- 17. getchem.com [getchem.com]

- 18. nbinno.com [nbinno.com]

- 19. scribd.com [scribd.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. international.skcinc.com [international.skcinc.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N,N-Diethyl-3-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of N,N-Diethyl-3-methylaniline Hydrochloride, a tertiary amine salt of significant interest in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, and a validated synthesis protocol. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize substituted aniline derivatives as key intermediates. The guide emphasizes the rationale behind synthetic choices and provides detailed procedural workflows to ensure reproducibility and high purity of the final compound.

Molecular Identity and Physicochemical Properties

This compound is the salt form of the tertiary aromatic amine, N,N-Diethyl-3-methylaniline (also known as N,N-Diethyl-m-toluidine). The conversion to the hydrochloride salt is a common strategy employed to enhance the compound's stability, crystallinity, and aqueous solubility, which facilitates its handling, storage, and application in various reaction media.

1.1 Nomenclature and Chemical Identifiers

A clear identification of the compound is critical for regulatory and research purposes. The identifiers for the hydrochloride salt and its corresponding free base are summarized below.

| Identifier | This compound | N,N-Diethyl-3-methylaniline (Free Base) |

| Preferred IUPAC Name | N,N-Diethyl-3-methylanilinium chloride | N,N-Diethyl-3-methylaniline[1] |

| CAS Number | 89074-92-0[2] | 91-67-8[1][3][4] |

| Molecular Formula | C₁₁H₁₈ClN | C₁₁H₁₇N[1][3][4][5] |

| Molecular Weight | 199.72 g/mol | 163.26 g/mol [1][3][4] |

| InChI Key | CIPVVROJHKLHJI-UHFFFAOYSA-N (Free Base)[1][4] | CIPVVROJHKLHJI-UHFFFAOYSA-N[1][4] |

| SMILES | CC1=CC(N(CC)CC)=CC=C1.Cl | CC1=CC(N(CC)CC)=CC=C1[1][3] |

1.2 Molecular Structure

The structure consists of a benzene ring substituted with a methyl group at the meta-position (C3) relative to a diethylamino group at position C1. In the hydrochloride salt, the nitrogen atom of the diethylamino group is protonated, forming a positively charged anilinium ion, which is ionically bonded to a chloride counter-ion.

Caption: Molecular structure of N,N-Diethyl-3-methylanilinium chloride.

1.3 Physicochemical Properties

The properties listed below are primarily for the free base, N,N-Diethyl-3-methylaniline, as it is the precursor from which the hydrochloride salt is typically formed and characterized.

| Property | Value | Source |

| Physical Form | Liquid | [4] |

| Color | Colorless to pale yellow | - |

| Boiling Point | 231 °C | [5] |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Synthesis and Purification Workflow

The synthesis of this compound is a two-step process: first, the synthesis of the free base, followed by its conversion to the hydrochloride salt. The most common and industrially scalable method for synthesizing the free base is the N-alkylation of m-toluidine.

2.1 Rationale of Synthetic Strategy

The alkylation of a primary aromatic amine (m-toluidine) to a tertiary amine is a well-established transformation. The choice of an alkylating agent (e.g., ethyl iodide or diethyl sulfate) is critical. While effective, these reagents can be hazardous and expensive. A more cost-effective and common laboratory approach involves reductive amination, where the amine is reacted with an aldehyde (acetaldehyde) in the presence of a reducing agent. For the final step, conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid. This reaction is a straightforward acid-base neutralization that typically results in the precipitation of the salt, which can then be isolated by filtration.

2.2 Experimental Protocol: Synthesis of N,N-Diethyl-3-methylaniline (Free Base)

This protocol is based on the established chemistry of N-alkylation of anilines.

Materials:

-

m-Toluidine

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile, m-toluidine (1.0 eq), and anhydrous potassium carbonate (3.0 eq).

-

Alkylation: While stirring vigorously, add ethyl iodide (2.5 eq) dropwise at room temperature. The excess ethyl iodide and base are used to drive the reaction to completion and form the tertiary amine, minimizing the formation of the secondary amine intermediate.

-

Reaction Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. This removes any remaining inorganic salts and unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Diethyl-3-methylaniline as an oil.

-

Purification: Purify the crude product via vacuum distillation to obtain the pure free base.

2.3 Experimental Protocol: Conversion to Hydrochloride Salt

Materials:

-

Purified N,N-Diethyl-3-methylaniline

-

Anhydrous diethyl ether

-

Hydrochloric acid solution (2 M in diethyl ether)

Procedure:

-

Dissolution: Dissolve the purified N,N-Diethyl-3-methylaniline (1.0 eq) in anhydrous diethyl ether.

-

Precipitation: Cool the solution in an ice bath (0°C). Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with constant stirring. The hydrochloride salt will precipitate out of the solution as a white or off-white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the solid under vacuum to yield the final this compound. The identity and purity should be confirmed using techniques such as NMR, HPLC, and melting point analysis.[2][3]

2.4 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N-Diethyl-3-methylaniline HCl.

Applications in Research and Drug Development

While specific applications for this compound are often proprietary, its structural motifs are prevalent in several classes of functional molecules. Structurally related aniline derivatives are crucial building blocks in various industries.[6][7]

-

Pharmaceutical Synthesis: Substituted anilines are core components in many active pharmaceutical ingredients (APIs). They are precursors for drugs targeting a range of conditions, including painkillers, anesthetics, and anti-inflammatory agents.[8] The diethylamino and methyl groups can be strategically used to modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity.

-

Dye and Pigment Industry: Aniline derivatives are fundamental intermediates in the synthesis of azo dyes and other colorants.[7][8] The specific substitution pattern on the aniline ring dictates the final color and properties of the dye.

-

Agrochemicals: Many herbicides and pesticides are synthesized from aniline-based precursors.

-

Materials Science: This compound can serve as a monomer or curing agent in the synthesis of specialized polymers and resins.

Safety and Handling

The free base, N,N-Diethyl-3-methylaniline, is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The hydrochloride salt is expected to have a similar toxicity profile. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and accessible synthesis pathway. Its utility stems from the versatile reactivity of the substituted aniline core, making it a relevant building block for creating complex molecules in the pharmaceutical, dye, and materials science sectors. The protocols and data presented in this guide offer a robust framework for the synthesis, purification, and characterization of this compound, providing researchers with the necessary information for its effective application.

References

-

PubChem. N,3-diethyl-N-methylaniline | C11H17N | CID 131018542. National Center for Biotechnology Information. [Link]

-

Amizol. N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. [Link]

-

Stenutz. N,N-diethyl-3-methylaniline. [Link]

- Google Patents.

-

Matrix Fine Chemicals. N,N-DIETHYL-3-METHYLANILINE | CAS 91-67-8. [Link]

-

PubChem. N-ethyl-3-methylaniline | C9H13N | CID 7603. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Preparation of N-methylaniline. [Link]

- Google Patents. US3819709A - Synthesis of n-methylaniline.

-

ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

-

PubChem. 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro- | C14H14N2 | CID 154380. National Center for Biotechnology Information. [Link]

-

Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

Sources

- 1. N,N-DIETHYL-3-METHYLANILINE | CAS 91-67-8 [matrix-fine-chemicals.com]

- 2. 89074-92-0|this compound|BLD Pharm [bldpharm.com]

- 3. 91-67-8|N,N-Diethyl-3-methylaniline|BLD Pharm [bldpharm.com]

- 4. N,N-Diethyl-3-methylaniline | CymitQuimica [cymitquimica.com]

- 5. N,N-diethyl-3-methylaniline [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 8. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

Solubility of N,N-Diethyl-3-methylaniline Hydrochloride in Organic Solvents: A Mechanistic and Methodological Guide

An In-depth Technical Guide

This guide provides a comprehensive examination of the principles and methodologies for determining the solubility of N,N-Diethyl-3-methylaniline Hydrochloride in organic solvents. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical interactions that govern solubility, alongside practical, field-proven protocols for its empirical determination.

Introduction: The Significance of this compound

N,N-Diethyl-3-methylaniline, and its hydrochloride salt, are members of the substituted aniline family, a class of compounds that serve as crucial intermediates in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). The hydrochloride form is often preferred in synthetic and pharmaceutical contexts to improve stability, handling, and bioavailability.

Understanding the solubility of this compound in various organic solvents is paramount for several critical applications:

-

Reaction Medium Selection: Optimizing reaction kinetics and yield by ensuring the compound remains in the solution phase with other reactants.

-

Purification and Crystallization: Designing effective crystallization processes for purification, where solubility and insolubility in specific solvent systems are key.

-

Formulation Development: For pharmaceutical applications, controlling the solubility is essential for developing stable and effective drug delivery systems.

This guide will provide the theoretical framework and the practical tools necessary to approach these challenges with scientific rigor.

Physicochemical Principles Governing Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of overcoming the lattice energy of the crystal and establishing favorable interactions between the solute ions and the solvent molecules.

The core structure consists of a diethylamino group and a methyl group on an aniline ring, protonated at the nitrogen to form a hydrochloride salt. The solubility is primarily dictated by the following factors:

-

"Like Dissolves Like": The polarity of the solvent must be sufficiently high to interact with the ionic hydrochloride portion of the molecule.

-

Solvent-Ion Interactions: The dissolution process involves the dissociation of the salt into the N,N-Diethyl-3-methylanilinium cation and the chloride anion. The ability of the solvent to solvate these ions is crucial.

-

Protic Solvents (e.g., alcohols like ethanol, methanol) are generally effective because they can form hydrogen bonds with the chloride anion and interact favorably with the cation.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile) can also be effective. Their high dipole moments allow them to solvate the cation and anion through strong ion-dipole interactions.

-

-

Lattice Energy: The strength of the ionic bonds in the crystal lattice of the salt must be overcome by the energy released upon solvation. This is a significant energy barrier that nonpolar solvents (e.g., hexane, toluene) are typically unable to surmount.

Visualizing Solute-Solvent Interactions

The diagram below illustrates the fundamental interactions that drive the dissolution of this compound in different types of polar solvents.

Caption: Key interactions between the solute ions and different solvent types.

Experimental Determination of Solubility

A reliable method for determining solubility is the Isothermal Equilibrium Method . This technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute. This protocol ensures that a true thermodynamic equilibrium is reached, providing highly accurate and reproducible data.

Workflow for Isothermal Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Protocol

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

2-4 mL glass vials with screw caps

-

Isothermal orbital shaker or temperature-controlled agitator

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC or UV-Vis spectrophotometer

-

0.22 µm syringe filters (ensure compatibility with the solvent)

2. Procedure:

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial. The key is to ensure solid material will remain after equilibrium is reached. A starting point is ~50-100 mg.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. Trustworthiness Check: Periodically analyze samples (e.g., at 24h and 48h) to confirm that the concentration is no longer changing, thus verifying equilibrium.

-

Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vial or filter the supernatant through a solvent-compatible syringe filter. This step is critical to avoid artificially high results.

-

Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant and transfer it to a volumetric flask. Dilute with an appropriate solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor accurately.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then account for the dilution factor to calculate the original solubility in the solvent. The result is typically expressed in mg/mL or mol/L.

Solubility Data and Solvent Selection

While extensive quantitative data for this compound is not widely published, its solubility can be predicted and categorized based on the principles discussed. The following table provides a qualitative and predictive summary for common organic solvents. Researchers should use this table as a starting point and confirm values using the experimental protocol above.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | Excellent hydrogen bonding with Cl⁻ and strong dipole interactions. |

| Ethanol | Polar Protic | High to Moderate | Good hydrogen bonding, but slightly lower polarity than methanol. |

| Isopropanol | Polar Protic | Moderate to Low | Steric hindrance and lower polarity reduce solvating efficiency. |

| Acetonitrile | Polar Aprotic | Moderate | High dipole moment can solvate ions, but lacks H-bond donation for Cl⁻. |

| DMSO | Polar Aprotic | High | Very high polarity and dipole moment effectively solvate both ions. |

| Dichloromethane | Nonpolar | Low to Very Low | Insufficient polarity to overcome lattice energy and solvate ions. |

| Toluene | Nonpolar | Insoluble | Aromatic but nonpolar; cannot interact effectively with the ionic salt. |

| Hexane | Nonpolar | Insoluble | Aliphatic and nonpolar; provides no favorable interactions. |

Conclusion and Best Practices

The solubility of this compound is fundamentally governed by the polarity and hydrogen-bonding capability of the chosen organic solvent. Polar protic and polar aprotic solvents are predicted to be the most effective, while nonpolar solvents are unsuitable for dissolving this ionic salt.

For any critical application, it is imperative to move beyond prediction and perform empirical measurements. The isothermal equilibrium method detailed in this guide is the gold standard for generating reliable and reproducible solubility data. By combining a strong theoretical understanding with rigorous experimental practice, researchers can effectively control the solution behavior of this important chemical intermediate, leading to optimized processes in synthesis, purification, and formulation.

References

For further reading and verification, please consult the following resources.

-

General Principles of Solubility: "CRC Handbook of Chemistry and Physics" - A comprehensive reference for the physical properties of chemical compounds. (A general reference, specific deep link not practical). URL: [Link]

-

Experimental Solubility Determination: "IUPAC-NIST Solubility Data Series" - A collection of published solubility data and recommended measurement techniques. URL: [Link]

-

Pharmaceutical Solubility Analysis: "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products" - While for biologics, it outlines the principles of rigorous physicochemical characterization. URL: [Link]

An In-Depth Technical Guide to the Stability and Storage of N,N-Diethyl-3-methylaniline Hydrochloride

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N,N-Diethyl-3-methylaniline Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with field-proven methodologies to ensure the integrity of this compound in a laboratory setting.

Executive Summary: The Imperative of Stability

This compound, a substituted aromatic amine salt, is a versatile intermediate in organic synthesis. Its stability is paramount to ensure the reproducibility of experimental results and the safety of manufactured products. As with many amine hydrochlorides, its stability is influenced by temperature, light, pH, and the presence of oxidizing agents. This guide elucidates the intrinsic stability of the molecule, potential degradation pathways, and provides a framework for its proper storage and handling.

Chemical Profile and Intrinsic Stability

This compound is the salt form of the tertiary amine N,N-Diethyl-3-methylaniline. The protonation of the nitrogen atom to form the hydrochloride salt generally increases water solubility and enhances stability compared to the free base, which is more susceptible to atmospheric oxidation. However, the salt is not immune to degradation.

Key Molecular Attributes:

| Property | Value |

| Molecular Formula | C₁₁H₁₈ClN |

| Molecular Weight | 199.72 g/mol |

| Appearance | Solid |

The primary stability concerns for this compound revolve around its susceptibility to oxidation, hydrolysis, and photodegradation.

Potential Degradation Pathways

Understanding the likely degradation pathways is fundamental to developing a robust storage strategy and stability-indicating analytical methods.[1]

Oxidation

The tertiary amine functionality, even when protonated, is susceptible to oxidation.[2] The N,N-diethyl groups are particularly prone to oxidative N-dealkylation, a common metabolic and chemical degradation pathway for N,N-dialkylanilines.[3][4] This process can be catalyzed by light, metal ions, or oxidizing agents.

Potential Oxidative Degradation Products:

-

N-Ethyl-3-methylaniline

-

3-Methylaniline

-

N-oxides and other oxidized species

The formation of colored impurities is often an indicator of oxidative degradation in anilines.

Hydrolysis

As a salt of a weak base (N,N-Diethyl-3-methylaniline) and a strong acid (HCl), the hydrochloride is susceptible to hydrolysis in aqueous solutions.[5][6][7][8] The extent of hydrolysis is pH-dependent. In neutral or alkaline solutions, the equilibrium will shift towards the formation of the free base, which is more prone to oxidation.

Photodegradation

Aromatic amines are often photosensitive.[9][10][11][12] Exposure to UV or visible light can provide the energy to initiate oxidation and other degradation reactions. Photostability testing is crucial to determine the need for light-protected storage.

Below is a conceptual diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for N,N-Diethyl-3-methylaniline HCl.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential for degradation, the following storage conditions are recommended to maintain the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (15-25°C) | Prevents acceleration of degradation reactions.[13][14] |

| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[11][15] |

| Light | Store in a light-resistant container (e.g., amber glass vial). | Protects the compound from photodegradation.[7] |

| Moisture | Store in a dry, well-ventilated area. Use of a desiccator is recommended for long-term storage. | Prevents hydrolysis to the more reactive free base.[7][16] |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | Avoids chemical reactions that would degrade the compound.[5][7] |

Experimental Protocols for Stability Assessment

To empirically determine the stability of a specific batch of this compound, a series of forced degradation studies should be conducted.[1][2][17] These studies are essential for developing a stability-indicating analytical method.

The workflow for a forced degradation study is outlined below:

Caption: Workflow for a forced degradation study.

Protocol for Forced Hydrolysis

-

Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

-

Incubation: Incubate the solutions at 60°C.

-

Sampling: Withdraw aliquots at initial, 2, 4, 8, and 24-hour time points.

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol for Forced Oxidation

-

Preparation: Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol/water).

-

Stress: Add 3% hydrogen peroxide and keep the solution at room temperature.[2]

-

Sampling: Withdraw aliquots at initial, 2, 4, 8, and 24-hour time points.

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol for Photostability Testing

-

Sample Preparation: Place both solid this compound and a solution (approx. 1 mg/mL) in photostable, transparent containers.

-

Exposure: Expose the samples to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method is crucial for separating the parent compound from any potential degradation products. A reverse-phase HPLC method with UV detection is generally suitable for this purpose.[18][19][20]

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity by demonstrating that all degradation products from the forced degradation studies are well-resolved from the parent peak.

Conclusion

The stability of this compound is critical for its effective use in research and development. The primary degradation pathways are oxidation (leading to N-dealkylation), hydrolysis, and photodegradation. Adherence to proper storage conditions—specifically, in a tightly sealed, light-resistant container under an inert atmosphere at room temperature and in a dry environment—is essential for preserving its integrity. The implementation of forced degradation studies coupled with a validated stability-indicating HPLC method provides a robust framework for ensuring the quality and reliability of this important chemical intermediate.

References

-

Title: Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts Source: MDPI URL: [Link]

-

Title: The hydrolysis constant of aniline hydrochloride in M/32 solution of salt. Source: Filo URL: [Link]

-

Title: Determine the degree of hydrolysis and hydrolysis constant of aniline Source: Toppr URL: [Link]

-

Title: [FREE] The hydrolysis constant of aniline hydrochloride in M/32 solution of salt at 298 K can be determined from Source: Brainly URL: [Link]

-

Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL: [Link]

-

Title: Determine the degree of hydrolysis and hydrolysis constant of aniline hydrochloride in M//32 solution of salt at 298K from the following cell data at 298K. `Pt|H_(2)(1atm) - Allen Source: Allen URL: [Link]

-

Title: The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE Source: Vedantu URL: [Link]

-

Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]

-

Title: Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid Source: Asian Journal of Chemistry URL: [Link]

-

Title: N,N-DIETHYL-3-METHYLANILINE | CAS 91-67-8 Source: Matrix Fine Chemicals URL: [Link]

-

Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: IJRPS URL: [Link]

-

Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

-

Title: N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. Source: ResearchGate URL: [Link]

-

Title: Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles Source: Journal of the American Chemical Society URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

-

Title: Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies Source: ResearchGate URL: [Link]

-

Title: Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO 2 Grafted with Anthocyanins from a Maqui-Blackberry System Source: MDPI URL: [Link]

-

Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Academia.edu URL: [Link]

-

Title: why conduct forced degradation? Source: YouTube URL: [Link]

-

Title: Photodegradation of aniline in aqueous suspensions of microalgae. Source: Semantic Scholar URL: [Link]

-

Title: Photodegradation of aniline in aqueous suspensions of microalgae Source: ResearchGate URL: [Link]

-

Title: Photodegradation of aniline in aqueous suspensions of microalgae Source: ResearchGate URL: [Link]

-

Title: Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 Source: PubMed URL: [Link]

-

Title: N,N-DIETHYL-3-METHYLANILINE | CAS 91-67-8 Source: Matrix Fine Chemicals URL: [Link]

-

Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: RSC Publishing URL: [Link]

-

Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

-

Title: HPLC Method for Analysis of Aniline on Primesep 100 Column Source: SIELC Technologies URL: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpp.com [ijrpp.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The hydrolysis constant of aniline hydrochloride in M/32 solution of salt.. [askfilo.com]

- 6. brainly.com [brainly.com]

- 7. Determine the degree of hydrolysis and hydrolysis constant of aniline hydrochloride in `M//32` solution of salt at `298K` from the following cell data at `298K`. `Pt|H_(2)(1atm)|H^(+) (1M)||M//32 C_(6)H_(5)NH_(3)CI |H_(2)(1atm)|Pt, E_(cell) = -0.188V`. [allen.in]

- 8. The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE [vedantu.com]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. aminer.org [aminer.org]

- 16. researchgate.net [researchgate.net]

- 17. ajpsonline.com [ajpsonline.com]

- 18. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

A Comprehensive Spectroscopic Guide to N,N-Diethyl-3-methylaniline Hydrochloride: Elucidating Structure and Purity for Researchers

Introduction

N,N-Diethyl-3-methylaniline, also known as N,N-diethyl-m-toluidine, and its hydrochloride salt are important intermediates in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. For researchers, scientists, and drug development professionals, rigorous characterization of these compounds is paramount to ensure identity, purity, and consistency in their synthetic endeavors. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the thorough analysis of N,N-Diethyl-3-methylaniline Hydrochloride. This document moves beyond a simple recitation of data, offering insights into the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the precise structure and purity of a molecule are not mere academic details; they are critical parameters that dictate its chemical reactivity, biological activity, and safety profile. Spectroscopic methods provide a non-destructive window into the molecular world, allowing for the unambiguous determination of a compound's structure and the detection of impurities. For a molecule like N,N-Diethyl-3-methylaniline HCl, a combination of NMR, IR, and MS provides a multi-faceted and robust analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N,N-Diethyl-3-methylaniline HCl, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key to assigning specific protons to their locations in the structure.

Experimental Protocol: ¹H NMR Acquisition

A meticulously prepared sample is the cornerstone of high-quality NMR data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N,N-Diethyl-3-methylaniline HCl and dissolve it in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is often preferred for hydrochloride salts due to their good solubility and the ability to exchange with the acidic N-H proton, which can be a useful diagnostic tool.

-

Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters: Standard acquisition parameters are typically sufficient. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts should be referenced to an internal standard, such as TMS (tetramethylsilane), or to the residual solvent peak.

Data Interpretation: The Effect of Protonation

The protonation of the tertiary amine nitrogen by HCl has a significant and predictable effect on the ¹H NMR spectrum compared to the free base. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, leading to a downfield shift (deshielding) of the adjacent protons.

-

N-H Proton: In a non-exchanging solvent, the proton on the nitrogen would appear as a broad singlet. However, in D₂O, this proton will exchange with deuterium, and the signal will disappear. This disappearance upon D₂O exchange is a classic test for labile protons like those on heteroatoms.

-

Ethyl Protons (-CH₂CH₃): The methylene protons (adjacent to the nitrogen) will be significantly deshielded and will appear as a quartet further downfield compared to the free base. The terminal methyl protons will appear as a triplet, also shifted downfield but to a lesser extent.

-

Aromatic Protons: The protons on the aromatic ring will also experience a downfield shift due to the electron-withdrawing nature of the -NH(Et)₂⁺ group. The substitution pattern on the meta-substituted ring will give rise to a complex splitting pattern.

-

Methyl Protons (-CH₃ on the ring): The methyl group on the aromatic ring will appear as a singlet, and its chemical shift will be less affected by the protonation of the distant nitrogen atom.

Predicted ¹H NMR Data for N,N-Diethyl-3-methylaniline HCl

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification for Prediction |

| Aromatic-H | ~7.2 - 7.5 | Multiplet | 4H | Electron-withdrawing effect of the ammonium group deshields the aromatic protons, shifting them downfield. |

| N-CH₂- | ~3.4 - 3.6 | Quartet | 4H | Strong deshielding due to the adjacent positively charged nitrogen. |

| Ring-CH₃ | ~2.3 - 2.4 | Singlet | 3H | Relatively unaffected by the distant protonated nitrogen. |

| N-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 6H | Less deshielded than the methylene protons but still shifted downfield compared to the free base. |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides information about the number and chemical environment of the carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is the same as for ¹H NMR. ¹³C NMR experiments typically require a longer acquisition time due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Data Interpretation: The Inductive Effect on Carbon Shifts

Similar to ¹H NMR, the protonation of the nitrogen atom causes a downfield shift of the adjacent carbon atoms in the ¹³C NMR spectrum.

-

Aliphatic Carbons: The methylene carbons of the ethyl groups will be the most affected, showing a significant downfield shift. The methyl carbons will also be shifted downfield, but to a lesser degree.

-

Aromatic Carbons: The ipso-carbon (the carbon directly attached to the nitrogen) will be shifted downfield. The other aromatic carbons will also be affected, with the degree of the shift depending on their position relative to the ammonium group.

Predicted ¹³C NMR Data for N,N-Diethyl-3-methylaniline HCl

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |

| Aromatic C (quaternary, C-N) | ~145 - 148 | Downfield shift due to the electron-withdrawing ammonium group. |

| Aromatic C (quaternary, C-CH₃) | ~138 - 140 | Standard chemical shift for a substituted aromatic carbon. |

| Aromatic CH | ~120 - 135 | Downfield shift of aromatic carbons due to the ammonium substituent. |

| N-CH₂- | ~45 - 48 | Significant downfield shift due to the adjacent positively charged nitrogen. |

| Ring-CH₃ | ~20 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |

| N-CH₂-CH₃ | ~11 - 13 | Downfield shift, but less pronounced than the methylene carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Acquisition

For a solid sample like N,N-Diethyl-3-methylaniline HCl, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

-

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected. This method is fast and requires minimal sample preparation.

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is intimately mixed and ground with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.[1]

Data Interpretation: The Signature of an Amine Salt

The IR spectrum of N,N-Diethyl-3-methylaniline HCl will be significantly different from its free base, primarily due to the presence of the N-H⁺ bond.

-

N-H⁺ Stretch: The most prominent and diagnostic feature will be a very broad and strong absorption band in the region of 2400-3000 cm⁻¹. This broadness is due to hydrogen bonding between the ammonium proton and the chloride counter-ion.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ region.[3]

Predicted IR Data for N,N-Diethyl-3-methylaniline HCl

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 2400 - 3000 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1250 - 1335 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: MS Acquisition

For a hydrochloride salt, the analysis is typically performed on the free base, as the salt will dissociate in the ion source. Electron Ionization (EI) is a common technique for volatile compounds.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their m/z ratio and detected.

Data Interpretation: The Fragmentation Pathway

The mass spectrum of N,N-Diethyl-3-methylaniline will be interpreted. The molecular ion peak (M⁺) will correspond to the molecular weight of the free base (163.26 g/mol ).[4] The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which leads to the formation of stable, resonance-stabilized carbocations.

-